molecular formula C10H11NO4S B2806597 3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid CAS No. 138099-41-9

3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid

Cat. No.: B2806597
CAS No.: 138099-41-9
M. Wt: 241.26
InChI Key: ULALUMQLLYCRCB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with isothiazolidine precursors under controlled conditions. One common method includes the use of dioxane as a solvent and sodium carbonate as a base, with the reaction carried out at elevated temperatures (70-80°C) . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted benzoic acid compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of 3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. For instance, one derivative showed efficacy against breast cancer cell lines, leading to a reduction in tumor growth when tested in vivo .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it possesses broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

1.3 Anti-inflammatory Effects

Another significant application is in the treatment of inflammatory diseases. Research has shown that this compound can reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic uses for conditions such as rheumatoid arthritis and other inflammatory disorders .

Materials Science

2.1 Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. These materials are being explored for applications in coatings and composites .

2.2 Nanotechnology

The compound is also utilized in the development of nanomaterials. For example, it has been employed in the synthesis of nanoparticles that exhibit controlled release properties for drug delivery systems. These nanoparticles can encapsulate therapeutic agents and release them in a targeted manner, enhancing the efficacy of treatments while minimizing side effects .

Environmental Applications

3.1 Bioremediation

Research has indicated that this compound can play a role in bioremediation efforts to clean up contaminated environments. Its ability to degrade certain pollutants makes it a candidate for use in environmental cleanup processes, particularly for organic pollutants in soil and water .

3.2 Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound in environmental applications. Studies indicate that while it exhibits some toxicity at high concentrations, its environmental impact is minimal when used appropriately within regulated limits .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialBroad-spectrum activity against bacteria
Anti-inflammatoryReduces inflammation markers in arthritis models

Table 2: Applications in Materials Science

Application TypeDescriptionReference
Polymer ChemistryEnhances thermal stability and mechanical strength
NanotechnologyUsed in drug delivery systems with controlled release

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid involves its interaction with molecular targets through its functional groups. The dioxido group can participate in redox reactions, while the benzoic acid moiety can engage in hydrogen bonding and aromatic interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid
  • This compound derivatives
  • Other isothiazolidine derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to other isothiazolidine derivatives, this compound exhibits enhanced stability and a broader range of applications in scientific research .

Biological Activity

3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure

The compound features a benzoic acid moiety attached to a dioxidoisothiazolidine ring, which contributes to its biological activity. The presence of sulfur and nitrogen in the isothiazolidine ring enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in various experimental models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential utility in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in TNF-α levels compared to untreated controls. The results indicate that the compound may modulate immune responses effectively.

The precise mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Cell Membrane Disruption : The compound's structure allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Cytokine Modulation : By inhibiting signaling pathways involved in inflammation (e.g., NF-kB), the compound reduces the expression of inflammatory mediators.

Potential Therapeutic Applications

Given its antimicrobial and anti-inflammatory properties, this compound holds promise for several therapeutic applications:

  • Infectious Diseases : Its effectiveness against resistant bacterial strains makes it a candidate for developing new antibiotics.
  • Chronic Inflammatory Conditions : The anti-inflammatory effects suggest potential use in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Properties

IUPAC Name

3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10(13)8-3-1-4-9(7-8)11-5-2-6-16(11,14)15/h1,3-4,7H,2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULALUMQLLYCRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138099-41-9
Record name 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
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